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Isopropylglucosinolate -

Isopropylglucosinolate

Catalog Number: EVT-1590114
CAS Number:
Molecular Formula: C10H18NO9S2-
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucoputranjivin(1-) is a alkylglucosinolate that is the conjugate base of glucoputranjivin. It is a conjugate base of a glucoputranjivin.
Overview

Isopropylglucosinolate is a naturally occurring compound that belongs to the class of glucosinolates, which are sulfur-containing compounds found in various plants, especially within the Brassicaceae family. These compounds are known for their potential health benefits, including anticancer properties and the ability to modulate various biological processes. Isopropylglucosinolate is particularly notable for its role in plant defense mechanisms and its implications in human health.

Source

Isopropylglucosinolate is primarily derived from cruciferous vegetables such as broccoli, Brussels sprouts, and kale. These vegetables contain glucosinolates, which can be hydrolyzed by the enzyme myrosinase upon tissue disruption (e.g., chewing) to produce isopropylglucosinolate and other bioactive compounds. The presence of this compound contributes to the characteristic flavor and aroma of these vegetables, which are often associated with health-promoting properties.

Classification

Isopropylglucosinolate is classified as a secondary metabolite within the glucosinolate family. Glucosinolates are further categorized based on their side chain structures, which can vary significantly between different species of plants. Isopropylglucosinolate specifically falls under the category of aliphatic glucosinolates due to its branched-chain structure.

Synthesis Analysis

Methods

The synthesis of isopropylglucosinolate can occur naturally through enzymatic reactions in plants or can be achieved through synthetic organic chemistry methods. The natural synthesis involves the enzymatic conversion of precursor amino acids, particularly branched-chain amino acids like valine.

Technical Details

  1. Natural Synthesis: In plants, isopropylglucosinolate is synthesized from valine through a series of enzymatic reactions involving the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates into various bioactive compounds.
  2. Synthetic Methods: Laboratory synthesis may involve chemical reactions starting from simpler organic molecules, employing techniques such as:
    • Nucleophilic substitution: Using alkyl halides and thiourea derivatives.
    • Condensation reactions: To form the glucosinolate backbone from amino acids and glucose derivatives.
Molecular Structure Analysis

Structure

Isopropylglucosinolate has a specific molecular structure characterized by a thioglucose moiety linked to an isopropyl group. Its chemical formula is C10H17N2O9SC_10H_{17}N_2O_9S.

Data

  • Molecular Weight: 281.32 g/mol
  • Chemical Structure: The compound features a glucose unit attached to a sulfur-containing group (thioester), which is typical for glucosinolates.
Chemical Reactions Analysis

Reactions

Isopropylglucosinolate undergoes hydrolysis when exposed to myrosinase, leading to the formation of several biologically active products, including isothiocyanates and nitriles.

Technical Details

  • Hydrolysis Reaction:
    Isopropylglucosinolate+H2OmyrosinaseIsothiocyanate+Glucose\text{Isopropylglucosinolate}+\text{H}_2\text{O}\xrightarrow{\text{myrosinase}}\text{Isothiocyanate}+\text{Glucose}

This reaction illustrates how isopropylglucosinolate can yield bioactive compounds that may exhibit anticancer properties.

Mechanism of Action

Process

The mechanism by which isopropylglucosinolate exerts its biological effects involves several pathways:

  • Antioxidant Activity: The hydrolysis products, particularly isothiocyanates, have been shown to scavenge free radicals.
  • Gene Regulation: These compounds can influence gene expression related to detoxification enzymes and apoptosis.

Data

Studies have indicated that isothiocyanates derived from isopropylglucosinolate can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates antioxidant response elements.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in water and organic solvents due to its polar nature.

Chemical Properties

  • Stability: Sensitive to heat and pH changes; hydrolysis occurs rapidly under acidic or enzymatic conditions.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of its hydrolysis products.
Applications

Scientific Uses

Isopropylglucosinolate has garnered attention in scientific research for its potential health benefits:

  • Cancer Research: Investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Nutraceuticals: Used in dietary supplements aimed at enhancing health through natural compounds.
  • Agricultural Applications: Explored for its role in pest resistance due to its defensive properties in plants.
Biosynthesis Pathways and Genetic Regulation

Methionine Chain Elongation Mechanisms in Aliphatic Glucosinolate Synthesis

The biosynthesis of aliphatic glucosinolates, including isopropylglucosinolate, initiates with the chain elongation of methionine—a process evolutionarily derived from leucine biosynthesis. This pathway involves iterative cycles of three enzymatic reactions analogous to the leucine biosynthetic pathway but occurs in the chloroplast stroma. The cycle begins with the deamination of methionine to 4-methylthio-2-oxobutanoate (MTOB) by the branched-chain amino acid aminotransferase BCAT4. MTOB then undergoes condensation with acetyl-CoA, catalyzed by methylthioalkylmalate synthase (MAM) enzymes (e.g., MAM1, MAM2, MAM3), forming 2-(2′-methylthioethyl)malate (MTEM). Subsequent reactions involve isomerization by isopropylmalate isomerase (IPMI) and oxidative decarboxylation by isopropylmalate dehydrogenase (IPMDH), yielding a chain-elongated 2-oxo acid extended by one methylene group. This elongated product can undergo further cycles (up to 9 times) or be transaminated back to amino acids for core glucosinolate synthesis [1] [5] [9].

Table 1: MAM Synthases in Methionine Chain Elongation

MAM IsoformGene ID (A. thaliana)Substrate PreferencePrimary Product Chain Length
MAM1At5g230202-oxo-4-methylthiobutanoate4C (C4) glucosinolates
MAM3At5g230102-oxo-5-methylthiopentanoate6C–8C glucosinolates
MAMLAt1g74040Leucine-pathway intermediatesNot glucosinolate-specific

Key genetic studies demonstrate that MAM gene polymorphisms directly influence glucosinolate side-chain diversity. For example, MAM1 knockout lines lack 4C glucosinolates but accumulate 3C derivatives, while MAM3 overexpression increases 6C–8C glucosinolates. The Gsl-elong locus on chromosome 5, harboring MAM1 and MAM3, acts as a quantitative trait locus controlling total aliphatic glucosinolate levels [1] [4].

Role of Isopropylmalate Dehydrogenase (IPMDH) Isoforms in Substrate Specificity

Isopropylmalate dehydrogenase (IPMDH; EC 1.1.1.85) catalyzes the oxidative decarboxylation of 3-isopropylmalate (IPM) in leucine biosynthesis and homologous 3-(2′-methylthio)ethylmalate (MTEM) in glucosinolate chain elongation. Arabidopsis thaliana expresses three IPMDH isoforms with distinct metabolic roles:

  • AtIPMDH1: Primarily involved in glucosinolate biosynthesis, utilizing MTEM as its optimal substrate.
  • AtIPMDH2/3: Dedicated to leucine biosynthesis, preferring IPM [2] [4] [7].

Structural analyses reveal that substrate specificity is governed by a single active-site residue. AtIPMDH1 contains Phe-137, which accommodates the bulkier methionine-derived side chains of MTEM. In contrast, AtIPMDH2/3 possess Leu-134/Leu-133, favoring the smaller IPM substrate. Site-directed mutagenesis studies confirm:

  • AtIPMDH1-F137L mutation reduces MTEM activity by 200-fold but enhances IPM affinity.
  • AtIPMDH2-L134F mutation increases MTEM catalytic efficiency (k~cat~/K~M~) 100-fold while diminishing IPM activity [4] [7].

Table 2: Kinetic Parameters of Wild-Type and Mutant IPMDH Isoforms

EnzymeSubstrateK~M~ (µM)k~cat~ (s⁻¹)k~cat~/K~M~ (M⁻¹s⁻¹)
AtIPMDH1 (WT)MTEM25 ± 315.2 ± 0.86.08 × 10⁵
AtIPMDH1-F137LMTEM420 ± 401.3 ± 0.13.10 × 10³
AtIPMDH2 (WT)IPM18 ± 218.5 ± 1.210.28 × 10⁵
AtIPMDH2-L134FMTEM32 ± 416.8 ± 1.05.25 × 10⁵

Complementation assays in ipmdh1 T-DNA mutants show that expression of AtIPMDH2-L134F—but not AtIPMDH1-F137L—restores wild-type glucosinolate profiles, underscoring the in vivo relevance of this residue [4] [7].

Transcriptional Regulation Networks: MYB and bHLH Transcription Factor Interactions

The spatial and temporal accumulation of isopropylglucosinolate is governed by a hierarchical transcriptional network centered on R2R3-MYB transcription factors and their interaction with basic helix-loop-helix (bHLH) co-regulators. For aliphatic glucosinolates:

  • MYB28, MYB29, and MYB76 activate genes in methionine chain elongation (BCAT4, MAMs) and core biosynthesis (CYP79F1, CYP83A1) [3] [5].

These MYBs physically interact with bHLH subgroup IIId factors (bHLH04, bHLH05, bHLH06/MYC2) to form ternary complexes that bind E-box (CANNTG) and MYB-recognition elements (MREs) in target promoters. Key experimental evidence includes:

  • Yeast two-hybrid assays confirming MYB51-bHLH05 interactions [8].
  • Transient expression in Nicotiana benthamiana showing MYB28-bHLH05 co-activation of the CYP79F1 promoter.
  • bhlh04/bhlh05/bhlh06 triple mutants exhibiting 70–90% reduction in aliphatic glucosinolates [8].

Environmental cues further modulate this network. Copper ions (Cu²⁺) act as elicitors, inducing MYB51/122 expression via the ethylene (ET) signaling pathway. This upregulates indolic glucosinolate biosynthesis genes (CYP79B2, CYP83B1), illustrating cross-pathway coordination [6].

Evolutionary Divergence of Glucosinolate Pathways from Leucine Biosynthesis

Glucosinolate biosynthesis evolved through repeated gene duplication and neofunctionalization of ancestral leucine pathway enzymes. Critical evolutionary transitions include:

  • Gene Duplication: The MAM locus arose from duplication of leucine biosynthesis IPMS genes. Brassica species retain three MAM paralogs due to whole-genome triplication, while Arabidopsis has two functional copies (MAM1, MAM3) [1] [10].
  • Loss of Regulatory Domains: IPMS enzymes possess a C-terminal leucine-binding domain for feedback inhibition. MAMs lost this domain, enabling constitutive activity unresponsive to leucine [4] [9].
  • Active Site Diversification: IPMDH1 evolved MTEM specificity via Phe-137 substitution, diverging from IPMDH2/3’s Leu residue optimized for IPM [4] [7].
  • Subcellular Relocalization: While leucine biosynthesis occurs strictly in plastids, glucosinolate chain elongation involves cytosolic steps (e.g., BCAT4 activity) [5] [9].

Micro-synteny analyses confirm that MAM and IPMS genes reside in homologous genomic regions across Brassicaceae. However, MAM loci exhibit accelerated sequence divergence and frequent gene transpositions, driving interspecies variation in glucosinolate profiles. For instance, Brassica rapa MAM orthologs determine 3C/4C glucosinolate ratios, mirroring Arabidopsis ecotype-specific differences controlled by MAM1 alleles [1] [10].

Properties

Product Name

Isopropylglucosinolate

IUPAC Name

[(Z)-[2-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate

Molecular Formula

C10H18NO9S2-

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C10H19NO9S2/c1-4(2)9(11-20-22(16,17)18)21-10-8(15)7(14)6(13)5(3-12)19-10/h4-8,10,12-15H,3H2,1-2H3,(H,16,17,18)/p-1/b11-9-/t5-,6-,7+,8-,10+/m1/s1

InChI Key

WGIQZGDVCQDPTG-WUBUQRIPSA-M

Canonical SMILES

CC(C)C(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC(C)/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

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